Dcp-LA Dcp-LA DCP-LA is a derivative of linoleic acid and a potent activator of PKCε.1 It activates PKCε with a greater than 7-fold stronger potency over PKCα, βI, βII, γ, δ, μ, η, and ζ in a cell-free assay. DCP-LA activates PKC in PC12 cells in a concentration-dependent manner, an effect that is blocked by the PCK inhibitor bisindolylmaleimide I and a PCKε-selective peptide inhibitor. It decreases intracellular levels of amyloid-β (Aβ) in Neuro2 neuroblastoma cells transfected with human APPSwe/PS1Δ9.2 DCP-LA also stimulates hippocampal glutamate release, striatal dopamine release, and hypothalamic serotonin release in rat brain slices in a PKC- and α7-containing nicotinic acetylcholine receptor-dependent manner. In vivo, DCP-LA (3 mg/kg, i.p.) prevents synaptic loss and amyloid plaque formation and decreases escape latency in the Morris water maze in the 5XFAD transgenic mouse model of Alzheimer's disease.
Selective PKCε activator that displays > 7-fold selectivity over other PKC isozymes. Stimulates glutamate release via presynaptic α7 nicotinic receptors on glutamatergic terminals in vitro and enhances cognition in vivo. Brain penetrant.
Brand Name: Vulcanchem
CAS No.: 28399-31-7
VCID: VC0004632
InChI: InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22)
SMILES: CCCCCC1CC1CC2CC2CCCCCCCC(=O)O
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol

Dcp-LA

CAS No.: 28399-31-7

Cat. No.: VC0004632

Molecular Formula: C20H36O2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

Dcp-LA - 28399-31-7

Specification

CAS No. 28399-31-7
Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
IUPAC Name 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid
Standard InChI InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22)
Standard InChI Key CONYTTFKIUJZOF-UHFFFAOYSA-N
SMILES CCCCCC1CC1CC2CC2CCCCCCCC(=O)O
Canonical SMILES CCCCCC1CC1CC2CC2CCCCCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Dcp-LA (PubChem CID:9904718) is a cyclopropane-containing fatty acid derivative with the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.5 g/mol . Its IUPAC name, 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid, reflects its unique bicyclic structure, which includes two cyclopropane rings substituted with a pentyl chain and an octanoic acid backbone .

Table 1: Key Molecular Properties of Dcp-LA

PropertyValue
Molecular FormulaC₂₀H₃₆O₂
Molecular Weight308.5 g/mol
XLogP3-AA7.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds14
CAS Registry Number28399-31-7

Structural Features

The compound’s bioactivity is attributed to its cyclopropane rings, which confer rigidity and influence lipid bilayer interactions. The SMILES string CCCCCC1CC1CC2CC2CCCCCCCC(=O)O delineates the pentylcyclopropylmethyl and octanoic acid moieties . Computational models predict high hydrophobicity (XLogP3-AA = 7.7), enabling membrane penetration and intracellular target engagement .

Biochemical Interactions and Mechanisms

Modulation of Protein Kinase C Epsilon (PKCε)

Dcp-LA acts as a selective activator of PKCε, a serine/threonine kinase involved in synaptic plasticity and neuroprotection. In vitro assays demonstrate that Dcp-LA enhances PKCε activity by ~300% at 10 µM, with no significant effect on other PKC isozymes (α, βI, βII, γ, δ, ι, ζ) . This specificity arises from structural complementarity to the PKCε C1 domain, a diacylglycerol-binding site critical for enzyme activation .

Inhibition of Protein Phosphatase 1 (PP1)

Dcp-LA directly binds PP1, a regulator of synaptic strength, with an IC₅₀ of 2.5 µM . Fluorescein-conjugated Dcp-LA experiments confirm competitive binding at the PP1 catalytic site, displacing substrates like phosphorylated nitrophenyl phosphate (pNPP) . PP1 inhibition potentiates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) activity, enhancing AMPA receptor trafficking to postsynaptic membranes .

Table 2: Enzyme Modulation by Dcp-LA

EnzymeEffectIC₅₀/EC₅₀Mechanism
PKCεActivation3 µMC1 domain binding
PP1Inhibition2.5 µMCompetitive catalytic site binding
CaMKIIIndirect activationN/APP1 inhibition → autophosphorylation

Pharmacological Effects

Cognitive Enhancement

Dcp-LA ameliorates age-related cognitive decline in rodent models by dual modulation of PKCε and PP1. Intrahippocampal administration (0.1–1 nM) enhances spatial memory in Morris water maze tests, correlating with increased hippocampal glutamate release and long-term potentiation (LTP) . These effects are abolished by PKCε inhibitors, underscoring the kinase’s pivotal role .

Antidepressant-Like Activity

In stress-induced depression models, Dcp-LA (10 mg/kg, i.p.) reduces immobility time in forced swim tests by 40–50%, comparable to fluoxetine . Mechanistically, Dcp-LA upregulates 5-HT1A receptor surface expression in raphe nuclei via CaMKII-dependent trafficking, augmenting serotonergic neurotransmission .

Neuroprotection

Dcp-LA attenuates oxidative stress-induced neuronal apoptosis by suppressing caspase-3/-9 activation. Pretreatment with 1 µM Dcp-LA reduces hippocampal neuron death by 70% in H₂O₂-exposed cultures . This protection is mediated by PKCε-driven phosphorylation of BAD, a pro-apoptotic Bcl-2 family member .

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